For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Iodopropane
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodopropane (isopropyl iodide), tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to facilitate a thorough understanding and application of this compound in a laboratory setting.
Chemical Identity and Structure
2-Iodopropane, an organoiodine compound, is a colorless, flammable, and volatile liquid.[1] Its chemical structure consists of a central carbon atom bonded to a hydrogen atom, an iodine atom, and two methyl groups.
-
IUPAC Name: 2-iodopropane[2]
-
Synonyms: Isopropyl iodide, 2-Propyl iodide, sec-Propyl iodide[2][3]
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CAS Number: 75-30-9[3]
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Molecular Formula: C₃H₇I[4]
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Molecular Weight: 169.99 g/mol [4]
-
InChI Key: FMKOJHQHASLBPH-UHFFFAOYSA-N[1]
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SMILES: CC(C)I[1]
Quantitative Physical Properties
The following table summarizes the key physical properties of 2-iodopropane.
| Property | Value | References |
| Appearance | Colorless to pale yellow liquid | [5][6][7] |
| Density | 1.703 g/mL at 25 °C | [5][8][9] |
| Boiling Point | 88-90 °C | [6][8][9] |
| Melting Point | -90 °C | [8][10][11] |
| Solubility in Water | 1.4 g/L | [2][5][11] |
| Solubility in Organic Solvents | Miscible with chloroform, ether, alcohol, and benzene. | [1][5] |
| Refractive Index (n20/D) | 1.498 | [5][8][12] |
| Vapor Pressure | 61.4 mmHg at 25 °C | [10] |
| Flash Point | 42 °C (108 °F) | [1][10][13] |
| logP (o/w) | 2.89 | [7][13] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-iodopropane shows two principal peaks.[14] The six equivalent protons of the two methyl groups appear as a doublet, while the single proton on the central carbon appears as a multiplet (septet).[14] The integrated signal proton ratio is 6:1.[14] A common solvent for ¹H NMR of 2-iodopropane is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[14]
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¹³C NMR: The carbon-13 NMR spectrum of 2-iodopropane displays two distinct signals, corresponding to the two different carbon environments in the molecule.[15] The carbon atoms of the two methyl groups produce one signal, while the carbon atom bonded to the iodine atom gives a separate signal.[15] As with ¹H NMR, CDCl₃ is a commonly used solvent.[15]
Infrared (IR) Spectroscopy
The IR spectrum of 2-iodopropane is unique and can be used for its identification.[10] Key absorption bands include:
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C-H stretching: ~2845-2975 cm⁻¹[10]
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C-H bending/deformation: ~1370-1470 cm⁻¹[10]
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C-I stretching: ~500 cm⁻¹[10] The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region for 2-iodopropane.[10]
Chemical Properties and Reactivity
Stability and Storage
2-Iodopropane is stable but can discolor upon exposure to light and air due to the formation of iodine.[1][5][10] It is often supplied with a stabilizer, such as copper chips.[8][9][12] It should be stored in a cool, dry, well-ventilated area away from direct sunlight, strong bases, and strong oxidizing agents.[5][9][10]
Reactivity
The carbon-iodine bond in 2-iodopropane is relatively weak, making it a reactive compound and an excellent substrate for various synthetic transformations.[15] It is commonly used as an alkylating agent to introduce the isopropyl group in nucleophilic substitution reactions.[9][15] 2-Iodopropane can also serve as a precursor for radical reactions and in the formation of organometallic reagents, such as Grignard reagents.[15]
Experimental Protocols
Synthesis of 2-Iodopropane from Isopropyl Alcohol
This protocol describes the synthesis of 2-iodopropane via the reaction of isopropyl alcohol with hydriodic acid.
Materials:
-
Isopropyl alcohol (30 g, 38 mL)
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57% Hydriodic acid (450 g, 265 mL)
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Concentrated hydrochloric acid
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5% Sodium carbonate solution
-
Sodium thiosulfate solution
-
Anhydrous calcium chloride
-
500 mL distilling flask
-
Condenser
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Receiving flask
-
Separatory funnel
Procedure:
-
In a 500 mL distilling flask, mix 38 mL of isopropyl alcohol with 265 mL of 57% hydriodic acid.[5]
-
Set up the apparatus for downward distillation and slowly distill the mixture until about half of the liquid has been collected.[5]
-
Separate the lower layer of crude 2-iodopropane. The aqueous layer can be redistilled to yield an additional amount of the product from the first quarter of the distillate.[5]
-
Combine all the crude 2-iodopropane and wash it with an equal volume of concentrated hydrochloric acid in a separatory funnel.[5]
-
Successively wash the organic layer with water, 5% sodium carbonate solution, sodium thiosulfate solution (to remove any free iodine), and again with water.[5]
-
Dry the 2-iodopropane over anhydrous calcium chloride.[5]
-
Purify the dried product by distillation, collecting the fraction that boils at 89 °C.[5]
Purification by Distillation
Crude or discolored 2-iodopropane can be purified by distillation.
Procedure:
-
If the 2-iodopropane is discolored, first wash it with an aqueous solution of sodium bisulfite or sodium thiosulfate to remove free iodine, followed by washing with water.
-
Dry the washed 2-iodopropane over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Set up a simple distillation apparatus. Ensure all glassware is dry.
-
Add the dried 2-iodopropane to the distilling flask along with a few boiling chips.
-
Heat the flask gently. Collect the fraction boiling between 88-90 °C.[8]
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving a few drops of purified 2-iodopropane in approximately 0.5-1.0 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained from a neat liquid film.[10]
-
Place a drop of 2-iodopropane between two salt plates (e.g., NaCl or KBr).[3]
-
Gently press the plates together to form a thin film.
-
Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
Formation of Isopropylmagnesium Iodide (Grignard Reagent)
This protocol outlines the preparation of a Grignard reagent from 2-iodopropane. This reaction is highly sensitive to moisture and air.
Materials:
-
Magnesium turnings
-
2-Iodopropane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, and dropping funnel (all oven-dried)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up the oven-dried glassware under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 2-iodopropane in anhydrous ether.
-
Add a small amount of the 2-iodopropane solution to the magnesium turnings. The reaction should start, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining 2-iodopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, isopropylmagnesium iodide, which can be used in subsequent reactions.
Visualizations
Synthesis of 2-Iodopropane
Caption: Synthesis of 2-Iodopropane from Isopropyl Alcohol.
Grignard Reagent Formation
Caption: Formation of Isopropylmagnesium Iodide.
Workflow for Purification and Characterization
Caption: Purification and Characterization Workflow.
References
- 1. varsitytutors.com [varsitytutors.com]
- 2. Isopropyl iodide | C3H7I | CID 6362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2-iodopropane [chem.purdue.edu]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. 2-Iodopropane(75-30-9) 1H NMR spectrum [chemicalbook.com]
- 9. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Isopropyl iodide - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Propyl-Iodide Preparation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. 1H proton nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
